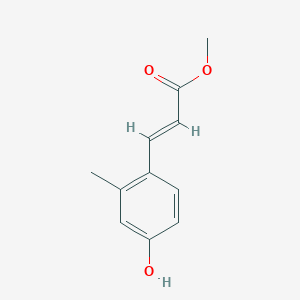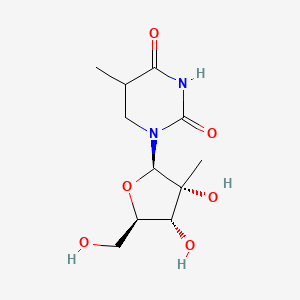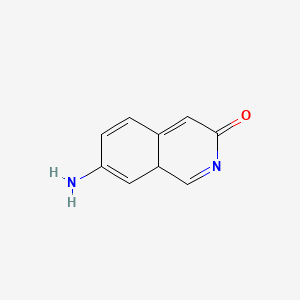
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a propionic acid backbone, with a 2,4,6-trimethylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Cyano-3-(4-methoxyphenyl)propionic Acid: Similar structure but with a methoxy group instead of trimethyl groups.
2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic Acid: Contains tert-butyl and hydroxy groups, offering different reactivity and applications.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group provides steric hindrance and electronic effects that can be advantageous in certain synthetic applications.
特性
CAS番号 |
2044707-18-6 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6H2,1-3H3,(H,15,16) |
InChIキー |
ZNIIIOFIDRGUMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(C#N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
![N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12335416.png)

![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)

![2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B12335434.png)
![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)
